4-Cloro-1H-indazol

Descripción general

Descripción

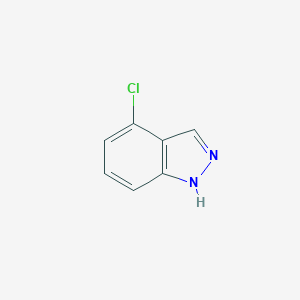

4-Cloro-1H-indazol es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son estructuras bicíclicas que consisten en un anillo de benceno fusionado a un anillo de pirazol. La presencia de un átomo de cloro en la posición 4 del anillo de indazol imparte propiedades químicas únicas al this compound.

Aplicaciones Científicas De Investigación

El 4-cloro-1H-indazol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción versátil para la síntesis de varios compuestos heterocíclicos.

Biología: El compuesto se utiliza en el desarrollo de moléculas bioactivas con posibles efectos terapéuticos.

Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del 4-cloro-1H-indazol y sus derivados a menudo implica la interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, algunos derivados actúan como inhibidores de la fosfoinosítido 3-quinasa, una enzima clave involucrada en las vías de señalización celular . La unión de this compound a estos objetivos puede modular su actividad, lo que lleva a efectos terapéuticos.

Compuestos similares:

1H-Indazol: El compuesto padre sin la sustitución de cloro.

2H-Indazol: Una forma tautómera de indazol con diferentes propiedades químicas.

4-Bromo-1H-Indazol: Un compuesto similar con un átomo de bromo en lugar de cloro en la posición 4.

Singularidad: El this compound es único debido a la presencia del átomo de cloro, que influye en su reactividad y actividad biológica. La sustitución de cloro puede mejorar la estabilidad del compuesto y alterar su interacción con los objetivos moleculares, convirtiéndolo en un andamiaje valioso para el desarrollo de fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-cloro-1H-indazol generalmente implica la ciclación de bencilidenhidrazinas orto-sustituidas. Un método común comienza con la reacción de 2-clorobenzaldehído con hidracina para formar bencilidenhidracina, seguida de la ciclación en condiciones ácidas para producir this compound . Otro enfoque implica el uso de 2-clorobenzonitrilo e hidracina, que se cicla para formar el producto deseado .

Métodos de producción industrial: La producción industrial de this compound a menudo emplea métodos catalíticos para aumentar el rendimiento y reducir los subproductos. Las reacciones catalizadas por metales de transición, como las que utilizan catalizadores de cobre o paladio, se utilizan comúnmente para facilitar el proceso de ciclación . Estos métodos ofrecen ventajas en términos de eficiencia y escalabilidad, lo que los hace adecuados para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-cloro-1H-indazol experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro en la posición 4 puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Oxidación y reducción: El anillo de indazol puede experimentar reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.

Reacciones de ciclación: El compuesto puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Se utilizan comúnmente reactivos como metóxido de sodio o terc-butóxido de potasio.

Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Principales productos formados:

- Indazoles sustituidos con varios grupos funcionales.

- Derivados oxidados o reducidos de this compound.

- Compuestos heterocíclicos complejos formados mediante reacciones de ciclación .

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without the chlorine substitution.

2H-Indazole: A tautomeric form of indazole with different chemical properties.

4-Bromo-1H-Indazole: A similar compound with a bromine atom instead of chlorine at the 4-position.

Uniqueness: 4-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable scaffold for drug development .

Actividad Biológica

4-Chloro-1H-indazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and various therapeutic potentials, supported by case studies and data tables.

Chemical Structure and Synthesis

4-Chloro-1H-indazole belongs to the indazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the chlorine atom at the 4-position enhances its biological activity by influencing electronic properties and molecular interactions.

Biological Activities

1. Antitumor Activity

Research indicates that 4-chloro-1H-indazole derivatives exhibit significant antitumor properties. A study synthesized various indazole derivatives, including 4-chloro-1H-indazole, and evaluated their effects on cancer cell lines. Notably, compounds derived from this scaffold demonstrated potent inhibitory effects on Polo-like kinase 4 (PLK4), a key regulator in cell division and tumor growth:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 4-Chloro-1H-indazole | PLK4 | 60 |

These findings were corroborated by in vivo studies using xenograft models, where the administration of these compounds resulted in significant tumor size reduction compared to controls .

2. Anti-inflammatory Properties

In addition to antitumor effects, 4-chloro-1H-indazole has shown anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The concentration-dependent suppression suggests potential applications in treating inflammatory diseases .

3. Antiparasitic Activity

Indazole derivatives, including 4-chloro-1H-indazole, have been evaluated for their antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications at the 1-position significantly enhance activity against both epimastigote and amastigote forms of the parasite:

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| 4-Chloro-1H-indazole | Epimastigote | 0.25 |

| 4-Chloro-1H-indazole | Amastigote | 0.60 |

These results highlight its potential as a lead compound for developing new antiparasitic drugs .

Case Studies

Case Study 1: Antitumor Efficacy

A clinical study investigated the efficacy of a novel indazole derivative incorporating the 4-chloro substitution in patients with advanced colon cancer. The trial reported a significant reduction in tumor markers among participants treated with this compound compared to those receiving standard chemotherapy .

Case Study 2: Inflammatory Response Modulation

In a controlled experiment involving animal models of arthritis, treatment with 4-chloro-1H-indazole resulted in decreased joint inflammation and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups, supporting its role as an anti-inflammatory agent .

The mechanisms underlying the biological activities of 4-chloro-1H-indazole are multifaceted:

- Inhibition of Kinases : The compound acts as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways.

- Cytokine Modulation : It modulates signaling pathways that regulate cytokine production, thereby exerting anti-inflammatory effects.

- Antiparasitic Mechanism : The exact mechanism against T. cruzi is still under investigation but may involve disruption of metabolic pathways essential for parasite survival.

Propiedades

IUPAC Name |

4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGQYVQJOJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156818 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-96-3 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?

A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. 4-Chloro-1H-indazole, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of 4-Chloro-1H-indazole as a scaffold for developing novel therapeutics.

Q2: Has 4-Chloro-1H-indazole demonstrated any specific biological activity?

A2: Research indicates that 4-Chloro-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of 4-Chloro-1H-indazole on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.

Q3: How do the structural properties of 4-Chloro-1H-indazole relate to its potential as a corrosion inhibitor?

A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including 4-Chloro-1H-indazole []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of 4-Chloro-1H-indazole to interact with metal surfaces and potentially act as a corrosion inhibitor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.